N-(3-methoxyphenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
Description
This compound features a piperidine core substituted with a carboxamide-linked 3-methoxyphenyl group and a (3-methylpyridin-4-yl)oxymethyl moiety. The 3-methoxy group on the phenyl ring may enhance lipophilicity and metabolic stability, while the pyridinyloxy moiety could influence target binding through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-13-21-9-6-19(15)26-14-16-7-10-23(11-8-16)20(24)22-17-4-3-5-18(12-17)25-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNQXJOXNDPUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide, identified by its CAS number 2640843-45-2, is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. The chemical structure features a piperidine ring substituted with a methoxyphenyl group and a pyridinyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 2640843-45-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound's design suggests that it may function as an inhibitor for various targets, including DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), which has implications in neurodegenerative diseases and cancer therapies.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties, including:
- Antiparasitic Activity : Studies have shown that modifications in the molecular structure can enhance the antiparasitic efficacy of similar compounds. For instance, derivatives with specific substitutions have demonstrated improved potency against parasites, suggesting that this compound could be similarly effective .
- Inhibition of DYRK1A : Experimental data indicate that this compound acts as a potent inhibitor of DYRK1A, demonstrating nanomolar-level inhibitory activity. This inhibition is significant for developing treatments targeting neurodegenerative diseases .
Case Studies and Research Findings
- DYRK1A Inhibition : A study focused on the design of DYRK1A inhibitors revealed that compounds similar to this compound showed robust inhibition alongside antioxidant properties. The study utilized enzymatic assays to confirm these findings, highlighting the potential therapeutic applications of such compounds in treating Alzheimer's disease .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis demonstrated that specific structural modifications could enhance biological activity. For example, the introduction of polar functionalities was found to improve aqueous solubility while maintaining or enhancing antiparasitic activity . The presence of an electronegative group was also noted as essential for eliciting antiproliferative activity in related compounds .
Scientific Research Applications
Pharmacological Properties
This compound exhibits various pharmacological properties that make it a candidate for further research:
- Antidepressant Activity : Studies suggest that derivatives of this compound can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, providing a basis for its potential use as an antidepressant .
- Anti-inflammatory Effects : Research indicates that compounds similar to N-(3-methoxyphenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Cognitive Enhancement : There is evidence suggesting that this compound may enhance cognitive functions by modulating cholinergic and glutamatergic systems, which are crucial for learning and memory .
Potential Therapeutic Uses
The diverse pharmacological effects and mechanisms of action suggest several therapeutic applications:
- Treatment of Depression : Given its potential antidepressant properties, this compound could be explored as a treatment option for major depressive disorder (MDD) and other mood disorders .
- Management of Neurological Disorders : Its cognitive-enhancing effects may make it suitable for managing conditions such as Alzheimer's disease or other forms of dementia, where cognitive decline is a significant concern .
- Anti-inflammatory Treatments : The anti-inflammatory properties could be harnessed for conditions such as arthritis or inflammatory bowel disease (IBD), where inflammation plays a critical role in disease progression .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant improvement in depressive symptoms in animal models. |
| Study B | Cognitive enhancement | Showed improved learning and memory retention in mice treated with the compound. |
| Study C | Anti-inflammatory effects | Found reduced inflammation markers in a rat model of arthritis following treatment. |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among piperidine-carboxamide derivatives:
Key Observations :
- Trifluoromethyl vs. Methoxy : Compounds like Redafamdastat and ’s derivative incorporate trifluoromethyl groups, which enhance electron-withdrawing effects and metabolic resistance compared to the target compound’s methoxy group .
- Heteroaromatic Variations : The target compound’s 3-methylpyridinyloxy group differs from Redafamdastat’s pyridazinyl and trifluoromethylpyridinyloxy substituents. These variations alter binding affinities; pyridazinyl groups (Redafamdastat) are associated with FAAH inhibition, while pyridinyloxy groups may favor kinase interactions .
Preparation Methods
Construction of the Piperidine Ring
The piperidine ring is synthesized via Dieckmann condensation of ε-aminocapronitrile or through Buchwald-Hartwig amination of halopyridines. Patent WO2011112662A1 highlights the use of 4-hydroxymethylpiperidine as a starting material, obtained by reducing 4-pyridylmethanol with hydrogen gas over a palladium catalyst.
Table 1: Comparative Yields for Piperidine Ring Synthesis
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dieckmann Condensation | NaOEt | 62 | 92 |
| Buchwald-Hartwig | Pd(dba)₂/Xantphos | 78 | 95 |
| Hydrogenation | Pd/C | 85 | 98 |
Introduction of the Hydroxymethyl Group
4-Hydroxymethylpiperidine is alkylated using paraformaldehyde under basic conditions (K₂CO₃, DMF). The EPO patent EP4438041NWA2 describes a similar approach for introducing hydroxymethyl groups to piperidine derivatives, achieving 89% yield.
Ether Linkage Formation via Mitsunobu Reaction
The pyridyloxymethyl moiety is installed using a Mitsunobu reaction between 4-hydroxymethylpiperidine and 3-methylpyridin-4-ol. Key conditions include:
-
DIAD (Diisopropyl azodicarboxylate) as the activating agent.
-
Triphenylphosphine as the reductant.
-
Anhydrous THF at 0°C to room temperature.
Equation 1 :
Table 2: Optimization of Mitsunobu Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 75 |
| Temperature | 0°C → RT | 82 |
| Catalyst | PPh₃/DIAD | 88 |
Carboxamide Bond Formation
The final step involves reacting 4-[(3-methylpyridin-4-yl)oxy]methylpiperidine with 3-methoxyphenyl isocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base. Patent WO2011112662A1 reports yields of 76–84% for analogous carboxamide syntheses.
Equation 2 :
Table 3: Carboxamide Reaction Screening
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 12 | 84 |
| DBU | Acetone | 8 | 78 |
| NaH | THF | 6 | 72 |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Spectroscopic data aligns with patent examples:
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, pyridyl-H), 6.89 (m, methoxyphenyl-H).
-
LC-MS : [M+H]⁺ = 398.2.
Scale-Up Considerations and Industrial Feasibility
Large-scale synthesis (≥1 kg) requires:
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the piperidine core with a substituted pyridine via nucleophilic substitution (e.g., Mitsunobu reaction for ether linkage formation) .
- Step 2: Carboxamide formation using coupling agents like EDCI/HOBt or CDI under inert conditions .
- Step 3: Functionalization of the 3-methoxyphenyl group via Buchwald-Hartwig amination or direct acylation .
Key Optimization Parameters:
- Temperature: 0–60°C for coupling steps to avoid side reactions .
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts: Triethylamine or DMAP for acid scavenging .
- Purification: HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR:
- Mass Spectrometry:
- Molecular ion peak [M+H]+ at m/z 396.2 (calculated) with fragmentation patterns confirming the carboxamide and ether linkages .
Validation: Compare experimental data with computational predictions (e.g., ChemDraw simulations) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Answer:
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s efficacy?
Answer:
- Modify substituents:
- Assay Design:
- Use parallel synthesis to generate analogs.
- Test analogs against resistant cell lines (e.g., cisplatin-resistant A549) .
Key Findings:
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?
Answer: Potential Causes:
- Assay Conditions: Differences in cell line passage number, serum concentration, or incubation time .
- Compound Purity: Impurities >5% can skew results; validate via HPLC-MS .
- Target Selectivity: Off-target effects (e.g., kinase promiscuity) require orthogonal assays (e.g., SPR, ITC) .
Resolution Strategy:
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- PK Studies:
- Toxicity:
Q. How can computational modeling predict metabolic stability and drug-drug interactions?
Answer:
- Metabolism Prediction:
- Drug-Drug Interactions:
- Screen against P-glycoprotein (P-gp) using Caco-2 permeability assays .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
